molecular formula C37H35ClF2N2O9 B12371491 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile

Cat. No.: B12371491
M. Wt: 725.1 g/mol
InChI Key: XWDCDNGWIWXWIW-SGINOMJUSA-N
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Description

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including chloro, difluoromethoxy, and benzonitrile moieties, as well as a sugar-derived oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile involves multiple steps, each requiring specific reagents and conditions

    Etherification: The difluoromethoxy group is introduced via etherification reactions, often using difluoromethyl ethers and appropriate catalysts.

    Glycosylation: The oxane ring is incorporated through glycosylation reactions, typically involving glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s structural complexity and functional diversity make it a potential candidate for studying enzyme interactions and metabolic pathways. It may also serve as a probe for investigating cellular processes.

Medicine

In medicinal chemistry, the compound’s unique structure suggests potential applications as a drug candidate. Its various functional groups can interact with biological targets, potentially leading to therapeutic effects.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile
  • This compound

Uniqueness

The uniqueness of this compound lies in its intricate structure, which combines multiple functional groups and a sugar-derived oxane ring. This complexity allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a broader range of interactions with biological targets and greater versatility in chemical synthesis.

Properties

Molecular Formula

C37H35ClF2N2O9

Molecular Weight

725.1 g/mol

IUPAC Name

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C37H35ClF2N2O9/c1-20-25(23-8-9-28-31(14-23)48-11-10-47-28)6-3-7-26(20)37(39,40)51-30-15-29(49-19-22-5-2-4-21(12-22)16-41)24(13-27(30)38)17-42-33-35(45)34(44)32(18-43)50-36(33)46/h2-9,12-15,32-36,42-46H,10-11,17-19H2,1H3/t32-,33+,34-,35-,36?/m1/s1

InChI Key

XWDCDNGWIWXWIW-SGINOMJUSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CN[C@H]4[C@H]([C@@H]([C@H](OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6

Canonical SMILES

CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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